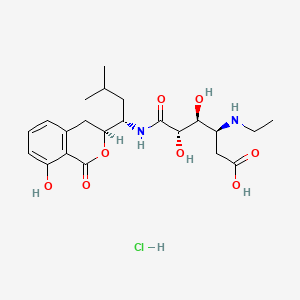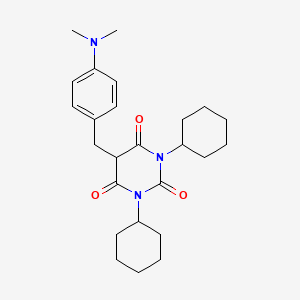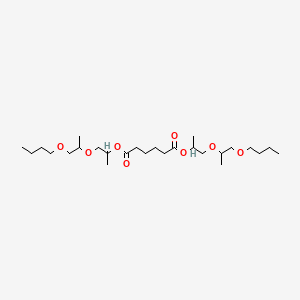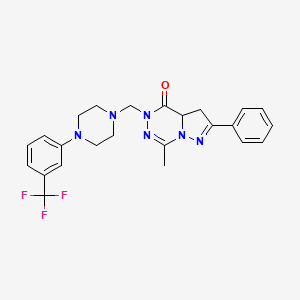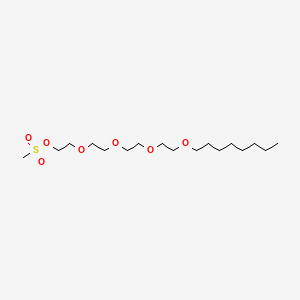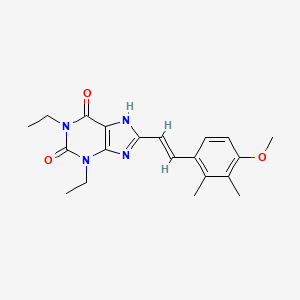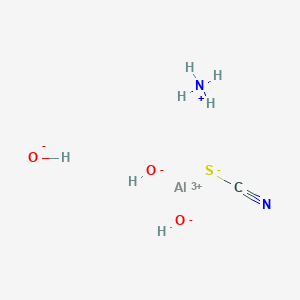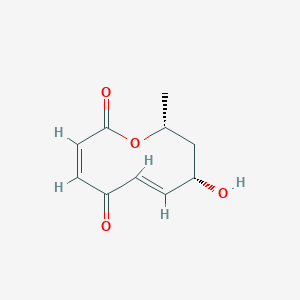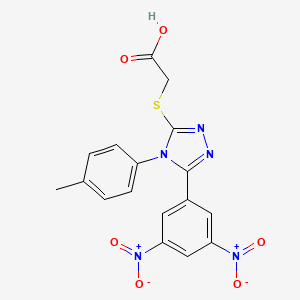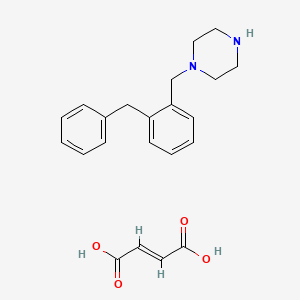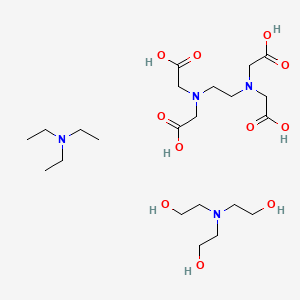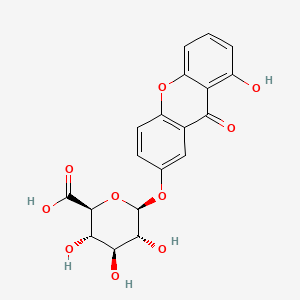
2-(((2-Chloro-4-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-hydroxyphenyl)sulphonyl)amino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(((2-Chloro-4-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-hydroxyphenyl)sulphonyl)amino)benzoic acid is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, azo, hydroxy, sulphonyl, and amino groups
準備方法
The synthesis of 2-(((2-Chloro-4-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-hydroxyphenyl)sulphonyl)amino)benzoic acid involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product.
-
Synthetic Routes
- The initial step involves the synthesis of 1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole, which is achieved through the cyclization of appropriate precursors.
- This intermediate is then reacted with 2-chloro-4-nitrophenol to form an azo compound via a diazotization reaction followed by azo coupling.
- The resulting azo compound is further reacted with sulphonyl chloride to introduce the sulphonyl group.
- Finally, the compound is subjected to a nucleophilic substitution reaction with 2-aminobenzoic acid to yield the target compound.
-
Industrial Production Methods
- Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
2-(((2-Chloro-4-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-hydroxyphenyl)sulphonyl)amino)benzoic acid undergoes various chemical reactions due to the presence of multiple reactive functional groups.
-
Types of Reactions
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The chloro groups can undergo nucleophilic substitution reactions to form various derivatives.
-
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
-
Major Products
- Oxidation products include ketones or aldehydes.
- Reduction products include primary or secondary amines.
- Substitution products include various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(((2-Chloro-4-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-hydroxyphenyl)sulphonyl)amino)benzoic acid has a wide range of applications in scientific research.
-
Chemistry
- Used as a reagent in organic synthesis to introduce specific functional groups.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential as an enzyme inhibitor or activator.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
-
Medicine
- Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
- Used in drug development and screening assays.
-
Industry
- Utilized in the production of dyes and pigments due to its azo group.
- Applied in the development of advanced materials with specific chemical properties.
作用機序
The mechanism of action of 2-(((2-Chloro-4-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-hydroxyphenyl)sulphonyl)amino)benzoic acid involves its interaction with specific molecular targets and pathways.
-
Molecular Targets
- The compound may interact with enzymes, altering their activity through inhibition or activation.
- It can bind to receptors, modulating their signaling pathways.
-
Pathways Involved
- The compound may affect oxidative stress pathways by modulating the activity of antioxidant enzymes.
- It can influence inflammatory pathways by interacting with key mediators such as cytokines and transcription factors.
類似化合物との比較
2-(((2-Chloro-4-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-hydroxyphenyl)sulphonyl)amino)benzoic acid can be compared with other similar compounds to highlight its uniqueness.
-
Similar Compounds
Bromochlorobenzene: A mixed aryl halide with bromine and chlorine substituents on a benzene ring.
2-Chloro-4-(methylsulfonyl)benzoic acid: A compound with similar sulphonyl and chloro groups.
-
Uniqueness
- The presence of multiple functional groups in this compound provides it with diverse chemical reactivity and potential applications.
- Its unique structure allows for specific interactions with biological targets, making it a valuable compound in scientific research.
特性
CAS番号 |
85750-15-8 |
|---|---|
分子式 |
C23H17Cl2N5O6S |
分子量 |
562.4 g/mol |
IUPAC名 |
2-[[2-chloro-4-[[1-(3-chlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-5-hydroxyphenyl]sulfonylamino]benzoic acid |
InChI |
InChI=1S/C23H17Cl2N5O6S/c1-12-21(22(32)30(28-12)14-6-4-5-13(24)9-14)27-26-18-10-16(25)20(11-19(18)31)37(35,36)29-17-8-3-2-7-15(17)23(33)34/h2-11,21,29,31H,1H3,(H,33,34) |
InChIキー |
BDCNIJYXQLKZPP-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2O)S(=O)(=O)NC3=CC=CC=C3C(=O)O)Cl)C4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


